Cas no 26543-97-5 (4-(7-Methyloctyl)phenol)

4-(7-Methyloctyl)phenol structure
4-(7-Methyloctyl)phenol structure
Nome del prodotto:4-(7-Methyloctyl)phenol
Numero CAS:26543-97-5
MF:C15H24O
MW:220.350464820862
MDL:MFCD02584964
CID:282119
PubChem ID:338733

4-(7-Methyloctyl)phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol, 4-isononyl-
    • p-Isononylphenol
    • 4-(7-methyloctyl)phenol
    • 4-Isononyl-phenol
    • branched4-nonylphenol
    • 4-Nonylphenol, branched
    • Phenol, 4-nonyl-, branched
    • DSSTox_CID_9055
    • DSSTox_RID_78663
    • DSSTox_GSID_29055
    • 4-isononylphenol
    • 4-i-nonylphenol
    • NSC362474
    • JRW3Q994VG
    • Phenol,4-(7-methyloctyl)-
    • BDBM34139
    • Tox21_111040
    • Tox2
    • AKOS030228718
    • NCGC00090918-04
    • Tox21_201528
    • Tox21_300576
    • NS00001818
    • NCGC00259078-01
    • SCHEMBL573990
    • CAS-84852-15-3
    • DTXSID10274053
    • EINECS 247-770-6
    • CHEMBL503990
    • NCGC00248095-01
    • 24518-48-7
    • FT-0688086
    • NCGC00254520-01
    • NCGC00248095-03
    • AS-57096
    • 4-(7-methyloctyl)phenol, 10
    • NCGC00248095-02
    • 26543-97-5
    • NSC-362474
    • Q27893984
    • JSFITYFUKSFPBZ-UHFFFAOYSA-N
    • A11724
    • DS-012203
    • 4-(7-Methyloctyl)phenol
    • MDL: MFCD02584964
    • Inchi: 1S/C15H24O/c1-13(2)7-5-3-4-6-8-14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3
    • Chiave InChI: JSFITYFUKSFPBZ-UHFFFAOYSA-N
    • Sorrisi: O([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 220.18282
  • Massa monoisotopica: 220.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 7
  • Complessità: 157
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Densità: 0.931
  • Punto di ebollizione: 325.3°Cat760mmHg
  • Punto di infiammabilità: 167.8°C
  • PSA: 20.23

4-(7-Methyloctyl)phenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D582763-100mg
p-isononylphenol
26543-97-5 95%
100mg
$1485 2024-05-24
Cooke Chemical
M2216347-5mg
p-isononylphenol
26543-97-5 95%
5mg
RMB 556.80 2025-02-20
Aaron
AR002UCA-25mg
Phenol, 4-isononyl-
26543-97-5 95%
25mg
$399.00 2025-01-21
Aaron
AR002UCA-100mg
Phenol, 4-isononyl-
26543-97-5 95%
100mg
$970.00 2025-01-21
eNovation Chemicals LLC
D582763-100mg
p-isononylphenol
26543-97-5 95%
100mg
$1485 2025-02-25
eNovation Chemicals LLC
D582763-100mg
p-isononylphenol
26543-97-5 95%
100mg
$1485 2025-02-27
eNovation Chemicals LLC
D582763-200mg
p-isononylphenol
26543-97-5 95%
200mg
$2785 2025-02-27
Cooke Chemical
M2216347-25mg
p-isononylphenol
26543-97-5 95%
25mg
RMB 1689.60 2025-02-20
A2B Chem LLC
AB31534-100mg
Phenol, 4-isononyl-
26543-97-5 95%
100mg
$1087.00 2024-04-20
1PlusChem
1P002U3Y-50mg
Phenol, 4-isononyl-
26543-97-5 95%
50mg
$681.00 2024-05-08
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.